molecular formula C19H18ClNO2S B6606969 2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid CAS No. 2839143-93-8

2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid

Cat. No.: B6606969
CAS No.: 2839143-93-8
M. Wt: 359.9 g/mol
InChI Key: YBCALZQLOZCLJZ-UHFFFAOYSA-N
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Description

2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid is a complex organic compound that features a thiazole ring, a naphthalene moiety, and an acetic acid group

Preparation Methods

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins. Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    2-{6-[4-(2-bromo-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid: Similar structure but with a bromine atom instead of chlorine.

    2-{6-[4-(2-methyl-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid: Contains a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid enhances its reactivity and biological activity compared to its analogs. This makes it a more potent compound for various applications.

Properties

IUPAC Name

2-[6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2S/c20-19-21-17(12-24-19)4-2-1-3-13-5-7-16-10-14(11-18(22)23)6-8-15(16)9-13/h5-10,12H,1-4,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCALZQLOZCLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(=O)O)C=C1CCCCC3=CSC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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